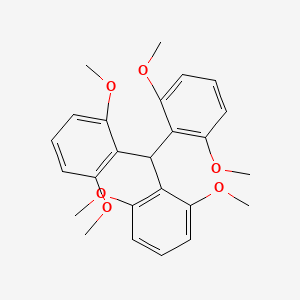

1,1',1''-Methanetriyltris(2,6-dimethoxybenzene)

Description

Properties

IUPAC Name |

2-[bis(2,6-dimethoxyphenyl)methyl]-1,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-26-16-10-7-11-17(27-2)22(16)25(23-18(28-3)12-8-13-19(23)29-4)24-20(30-5)14-9-15-21(24)31-6/h7-15,25H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLKKKUEDOXLAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(C2=C(C=CC=C2OC)OC)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303072 | |

| Record name | 1,1',1''-methanetriyltris(2,6-dimethoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20460-09-7 | |

| Record name | Methanol,6-dimethoxyphenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1',1''-methanetriyltris(2,6-dimethoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) typically involves the reaction of 2,6-dimethoxybenzene with a suitable methanetriyl precursor under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,6-dimethoxybenzene reacts with a methanetriyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the electron-donating methoxy groups, the compound is highly reactive towards electrophiles. Common reactions include nitration, sulfonation, and halogenation.

Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The aromatic rings can undergo hydrogenation to form cyclohexane derivatives.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

Sulfonation: Fuming sulfuric acid or sulfur trioxide.

Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Nitration: 2,6-dimethoxy-1-nitrobenzene derivatives.

Sulfonation: 2,6-dimethoxybenzenesulfonic acid derivatives.

Halogenation: 2,6-dimethoxyhalobenzene derivatives.

Scientific Research Applications

The compound 1,1',1''-Methanetriyltris(2,6-dimethoxybenzene) , also known by its CAS number 20460-09-7, is a triarylmethane derivative with potential applications across various scientific fields. This article provides a comprehensive overview of its applications in scientific research, including synthesis, medicinal chemistry, materials science, and environmental studies.

Physical Properties

- Molecular Weight : Approximately 318.36 g/mol

- Melting Point : Data not extensively documented but expected to be influenced by the methoxy substituents.

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

Organic Synthesis

1,1',1''-Methanetriyltris(2,6-dimethoxybenzene) serves as a versatile building block in organic synthesis. Its structure allows for various functionalization reactions:

- Nucleophilic Substitution : The methoxy groups can be replaced by other nucleophiles, facilitating the synthesis of more complex molecules.

- Cross-Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are significant in pharmaceutical chemistry.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

- Antioxidant Properties : Research indicates that triarylmethane derivatives can exhibit antioxidant activity, making them candidates for developing drugs that combat oxidative stress-related diseases.

- Drug Delivery Systems : Its ability to form stable complexes with various drugs enhances its potential use in targeted drug delivery systems.

Materials Science

In materials science, this compound is investigated for its role in developing advanced materials:

- Polymer Chemistry : It can be used as a monomer in polymerization processes to create polymers with specific thermal and mechanical properties.

- Dyes and Pigments : The vibrant color properties of triarylmethanes make them suitable for use as dyes and pigments in various applications.

Environmental Applications

1,1',1''-Methanetriyltris(2,6-dimethoxybenzene) is also being studied for its environmental applications:

- Photocatalysis : Research is ongoing into its potential use in photocatalytic processes for environmental remediation, particularly in degrading pollutants under light exposure.

- Sensor Development : Its chemical properties may lead to the development of sensors for detecting environmental contaminants.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of triarylmethane derivatives. The findings indicated that compounds similar to 1,1',1''-Methanetriyltris(2,6-dimethoxybenzene) demonstrated significant scavenging activity against free radicals. This suggests potential use in formulations aimed at reducing oxidative stress.

Case Study 2: Drug Delivery Systems

Research conducted at a leading pharmaceutical institute evaluated the efficacy of methanetriyltris derivatives in drug delivery systems. The study highlighted improved solubility and bioavailability of certain drugs when complexed with this compound, paving the way for enhanced therapeutic outcomes.

Mechanism of Action

The mechanism of action of 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) involves its interaction with molecular targets through its aromatic and methoxy groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules. The electron-donating nature of the methoxy groups enhances the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Key Observations:

In contrast, 3,4-dimethoxy derivatives like Terameprocol adopt a bulkier geometry, influencing their biological activity . 1,2-dimethoxybenzene complexes (e.g., Li(TFSA) adducts) exhibit lower steric hindrance, enabling efficient Li⁺ ion hopping with activation energies of 78–84 kJ/mol .

Linking Group Impact: The methanetriyl core in the target compound supports a rigid, symmetrical framework, which may enhance thermal stability compared to flexible alkyl-linked systems like Terameprocol. Li(TFSA) complexes leverage sulfonamide anions (TFSA⁻) for charge balance, a feature absent in the non-ionic methanetriyl-linked trimer .

Functional Divergence: Terameprocol’s antineoplastic activity arises from its ability to inhibit transcription factors like survivin, a mechanism tied to its 3,4-dimethoxy groups and chiral dimethylbutane backbone . The target compound’s lack of polarizable groups (e.g., sulfonamide or Li⁺) may limit ionic conductivity compared to Li(TFSA) systems, though its trimeric structure could enable novel lattice dynamics .

Biological Activity

1,1',1''-Methanetriyltris(2,6-dimethoxybenzene), also known as Tris(2,6-dimethoxyphenyl)methane, is a compound with significant potential in various biological applications due to its unique structural properties. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 428.49 g/mol

- CAS Number : 20460-09-7

The compound features three 2,6-dimethoxyphenyl groups attached to a central methylene carbon. This arrangement contributes to its lipophilicity and potential interactions with biological membranes.

The biological activity of 1,1',1''-Methanetriyltris(2,6-dimethoxybenzene) can be attributed to several mechanisms:

- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, allowing it to scavenge free radicals effectively.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in oxidative stress pathways.

- Cell Proliferation Modulation : The compound has shown potential in modulating cell cycle progression in cancer cells.

Antiproliferative Effects

In vitro studies have evaluated the antiproliferative effects of 1,1',1''-Methanetriyltris(2,6-dimethoxybenzene) on various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 52 | Induction of apoptosis and cell cycle arrest |

| MDA-MB-231 (Breast) | 74 | Inhibition of tubulin polymerization |

| HeLa (Cervical) | 60 | Modulation of oxidative stress pathways |

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing non-tumorigenic cells.

Case Studies

Several case studies have focused on the compound's efficacy:

- Study 1 : Investigated the effects on MCF-7 cells, demonstrating significant G2/M phase arrest and increased apoptosis markers.

- Study 2 : Evaluated its impact on MDA-MB-231 cells, revealing a disruption in microtubule dynamics leading to mitotic catastrophe.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of 1,1',1''-Methanetriyltris(2,6-dimethoxybenzene). Key findings include:

- No significant acute toxicity observed in animal models at therapeutic doses.

- Long-term studies are recommended to assess chronic effects and potential carcinogenicity.

Q & A

How does the electron-rich aromatic system of 2,6-dimethoxybenzene influence its reactivity in electrophilic substitution reactions?

Basic

The 2,6-dimethoxybenzene scaffold exhibits enhanced electron density due to the para-methoxy groups, which activate the aromatic ring toward electrophilic substitution. Bromination occurs preferentially at the 3-position (meta to methoxy groups) without requiring trialkyltin leaving groups. This regioselectivity is driven by resonance stabilization of the intermediate σ-complex .

What synthetic challenges arise when functionalizing the central methane-triyl core in 1,1',1''-Methanetriyltris(2,6-dimethoxybenzene)?

Advanced

Steric hindrance from the three 2,6-dimethoxybenzene arms limits accessibility to the central methane carbon. Strategies like using bulky electrophiles or kinetic control during substitution reactions are critical. Computational modeling (e.g., DFT at the SCRF-B3LYP/6-31G* level) can predict transition states to optimize reaction pathways .

How can bromination byproducts be minimized during derivatization of dimethoxybenzene-containing compounds?

Advanced

Quenching protocols are essential. For example, 1,3-dimethoxybenzene (DMB) reacts with residual Br⁺ to prevent over-bromination, while 2,6-lutidine neutralizes HBr. Reverse addition of the reaction stream into a preformed DMB-lutidine solution ensures controlled speciation and stability .

What analytical methods validate the regioselectivity of bromination in 2,6-dimethoxybenzene derivatives?

Basic

High-resolution NMR (¹H/¹³C) and X-ray crystallography confirm substitution patterns. For example, meta-bromination shifts aromatic proton signals downfield due to deshielding effects. Mass spectrometry (HRMS) further verifies molecular weight changes post-functionalization .

How do solvent polarity and temperature affect the stability of 1,1',1''-Methanetriyltris(2,6-dimethoxybenzene) in reaction media?

Advanced

Polar aprotic solvents (e.g., MeCN) stabilize intermediates via solvation, while elevated temperatures accelerate decomposition. Kinetic studies using in-situ FTIR or HPLC-MS monitor degradation pathways, revealing optimal conditions below 40°C .

What role do computational methods play in designing dimethoxybenzene-based ligands for medicinal applications?

Advanced

Molecular docking and MD simulations predict binding affinities of derivatives to target proteins (e.g., kinases). Charge distribution maps from DFT calculations guide modifications to enhance selectivity and reduce off-target interactions .

Why is the order of reagent addition critical during quenching of bromination reactions?

Basic

Premature addition of DMB before neutralizing agents (e.g., 2,6-lutidine) leads to incomplete scavenging of Br⁺, resulting in di- or tri-brominated byproducts. Sequential quenching ensures complete neutralization of reactive intermediates .

How can contradictory NMR data for dimethoxybenzene derivatives be resolved?

Advanced

Contradictions often arise from dynamic conformational changes or solvent effects. Variable-temperature NMR and NOESY experiments differentiate between static and dynamic disorder. Cross-validation with computational chemical shift predictions (e.g., using Gaussian) clarifies ambiguities .

What strategies improve yields in multi-step syntheses involving 2,6-dimethoxybenzene precursors?

Advanced

Stepwise protection-deprotection of methoxy groups avoids undesired side reactions. For example, selective silylation of one methoxy group prior to bromination enhances mono-functionalization yields. Continuous flow systems also improve reproducibility in scale-up .

How does steric bulk influence the reactivity of substituted 1,1',1''-Methanetriyltris(2,6-dimethoxybenzene) in catalysis?

Advanced

Increased steric bulk reduces catalytic turnover but enhances enantioselectivity in asymmetric reactions. Hammett studies correlate substituent electronic effects with reaction rates, guiding the design of balanced steric/electronic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.